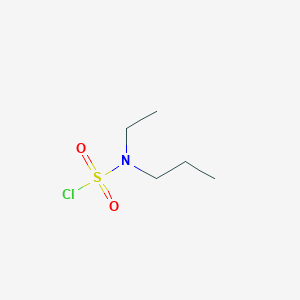

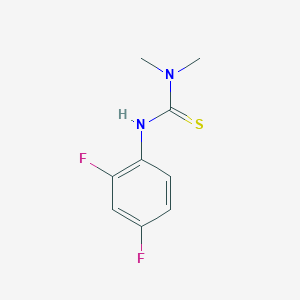

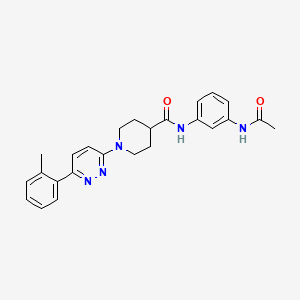

![molecular formula C10H10ClNO3 B2919439 N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide CAS No. 90476-87-2](/img/structure/B2919439.png)

N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide

Übersicht

Beschreibung

“N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide” is a chemical compound with the molecular formula C10H10ClNO3 and a molecular weight of 227.64 . It is used for proteomics research .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources. The molecular formula is C10H10ClNO3 and the molecular weight is 227.64 .Wissenschaftliche Forschungsanwendungen

Photocatalytic Degradation and Environmental Applications

Research demonstrates the use of adsorbent supports such as zeolite, silica, and activated carbon to enhance the photocatalytic degradation of environmental pollutants like propyzamide, a chloro-substituted benzamide. This approach not only speeds up the mineralization process but also reduces the concentration of potentially toxic intermediates in solutions, showcasing the environmental cleanup potential of such compounds (Torimoto et al., 1996).

Antitubercular Agents

A study highlighted the synthesis of novel derivatives with anti-tubercular properties. These compounds showed promising activity against Mycobacterium tuberculosis, with most demonstrating an IC50 value of less than 1 µg/mL, indicating their potential as potent antitubercular agents. Additionally, the compounds were found to be non-cytotoxic to human cancer cell lines, further supporting their safety profile for therapeutic applications (Nimbalkar et al., 2018).

Antimicrobial and Antifungal Activities

Several studies have focused on the synthesis of benzamide derivatives and their subsequent evaluation for antimicrobial and antifungal activities. These compounds have shown significant biological activity against various microbial strains, comparable to or exceeding that of standard drugs like isoniazid, fluconazole, and ciprofloxacin. This highlights their potential use in combating infectious diseases and developing new antimicrobial agents (Imramovský et al., 2011).

Cancer Research and Potential Therapeutic Uses

Research into benzamide derivatives has also extended into cancer therapy, with several compounds demonstrating marked in vivo antitumor activity against human tumors. These studies suggest the role of such compounds in developing novel chemotherapeutic strategies, particularly for cancers insensitive to traditional antitumor agents. The ability of these compounds to inhibit histone deacetylase (HDA) and induce hyperacetylation of nuclear histones in tumor cell lines is of particular interest (Saito et al., 1999).

Environmental Chemistry and Catalysis

Studies have also explored the use of benzamide compounds in environmental chemistry and catalysis, demonstrating their utility in synthesizing various heterocyclic compounds. For example, research on the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides showcases the synthetic utility of benzamide derivatives in creating valuable chemical products (Wang and Widenhoefer, 2004).

Wirkmechanismus

Target of Action

The primary target of N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide is microtubules and their component protein, tubulin . Microtubules play a crucial role in cell division, and hence, are a leading target for anticancer agents .

Mode of Action

This compound, like other microtubule-targeting agents, modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing the microtubule structure . This modulation causes a mitotic blockade and induces cell apoptosis .

Biochemical Pathways

The compound’s interaction with tubulin disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis

Result of Action

The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This leads to a reduction in the proliferation of cancer cells, exhibiting good selectivity between cancer cells and normal cells .

Biochemische Analyse

Biochemical Properties

It is known that similar compounds bearing the benzo[d][1,3]dioxol-5-yl moiety have been synthesized and evaluated for their anticancer activity .

Cellular Effects

Similar compounds have shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .

Molecular Mechanism

Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-chloropropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-6(11)10(13)12-7-2-3-8-9(4-7)15-5-14-8/h2-4,6H,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMODFCWNOUDOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=C(C=C1)OCO2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyano-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2919365.png)

![2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2919366.png)

![ethyl 3-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2919368.png)

![2-(4-fluorobenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2919369.png)

![N-(1-cyanocyclobutyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2919373.png)